molecular formula C26H23NS B15242513 6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 338991-70-1

6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No.: B15242513
CAS No.: 338991-70-1
M. Wt: 381.5 g/mol
InChI Key: CEJDAUDGCKNHSX-UHFFFAOYSA-N
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Description

6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a bicyclic heterocyclic compound featuring a thiophene ring fused to a partially saturated pyridine moiety. The core structure’s versatility allows substitutions at positions 2, 3, and 6, enabling modulation of biological targets such as tubulin, tumor necrosis factor-alpha (TNF-α), and adenosine receptors. This article focuses on structurally related compounds and their comparative pharmacological profiles.

Properties

CAS No.

338991-70-1

Molecular Formula

C26H23NS

Molecular Weight

381.5 g/mol

IUPAC Name

6-trityl-5,7-dihydro-4H-thieno[2,3-c]pyridine

InChI

InChI=1S/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-21-17-19-28-25(21)20-27/h1-15,17,19H,16,18,20H2

InChI Key

CEJDAUDGCKNHSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CS2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-thiopheneethylamine and formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . The reaction conditions, such as solvent choice, acid concentration, reaction time, and temperature, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Mechanism of Action

The mechanism of action of 6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to be related to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Key Derivatives and Activities:

Substituents (Position) Biological Activity (IC₅₀) Target/Mechanism Reference
2-(3',4',5'-Trimethoxyanilino), 3-cyano, 6-methoxycarbonyl 1.1–4.7 µM (antiproliferative) Tubulin polymerization (colchicine site)
2-Carboxamido, 3-cyano, 6-substituted 0.2–5 µM (antiproliferative) Tubulin polymerization inhibition
3-Cyano, 6-methoxy/ethoxycarbonyl 25–440 nM (antiproliferative) Tubulin binding and cell cycle arrest (G2/M phase)
  • Structural Insights: The 3-cyano group is critical for tubulin binding, as its removal reduces activity by >100-fold . 6-Methoxy/ethoxycarbonyl substituents enhance solubility and antiproliferative potency, with IC₅₀ values in the nanomolar range against leukemia and colon cancer cells . 2-(Trimethoxyanilino) derivatives mimic colchicine’s pharmacophore, enabling competitive binding at the tubulin interface .

TNF-α Inhibitors

6-Substituted derivatives also inhibit TNF-α production, a cytokine implicated in inflammatory diseases:

Substituents Activity (TNF-α Inhibition) Model Reference
6-Benzyl, 3-ethoxycarbonyl Significant in vivo activity Rat adjuvant-induced arthritis
6-Alkyl/aryl groups Potent LPS-induced TNF-α suppression Rat whole blood assay
  • Mechanistic Notes: Derivatives with bulky 6-substituents (e.g., benzyl) show enhanced bioavailability and sustained TNF-α suppression in arthritic models . Modifications at position 3 (e.g., ethoxycarbonyl) improve metabolic stability without compromising activity .

Anti-inflammatory Agents

Substituents Activity vs. Aspirin Reference
3-Ethoxycarbonyl, 6-benzyl 2x analgesic potency; 3x anti-inflammatory efficacy
  • Pharmacokinetics : Rapid absorption (Tmax = 30 min) and short half-life (3 hrs) make it suitable for acute inflammation management .

Anti-mycobacterial Agents

3D-QSAR studies reveal carboxamide derivatives as promising anti-tubercular agents:

Substituents (Position) Activity Prediction Reference
2,6-Disubstituted carboxamides High CoMFA/CoMSIA correlation (anti-mycobacterial)
  • Design Strategy : Hydrophobic groups at position 6 enhance membrane penetration, while carboxamides at position 3 optimize target binding .

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